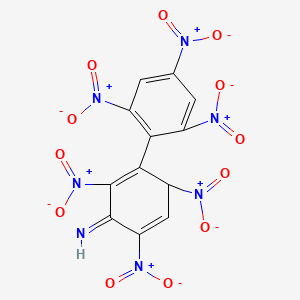
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide is an organophosphorus compound with a unique structure that includes a benzodioxaphosphorin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphorin derivative with an amine in the presence of a suitable oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or by interacting with cellular components to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzodioxaphosphorin derivatives and organophosphorus compounds with related structures.
Uniqueness
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide is unique due to its specific structure and the presence of the benzodioxaphosphorin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1774-96-5 |
|---|---|
Fórmula molecular |
C10H14NO3P |
Peso molecular |
227.20 g/mol |
Nombre IUPAC |
2-oxo-N-propan-2-yl-4H-1,3,2λ5-benzodioxaphosphinin-2-amine |
InChI |
InChI=1S/C10H14NO3P/c1-8(2)11-15(12)13-7-9-5-3-4-6-10(9)14-15/h3-6,8H,7H2,1-2H3,(H,11,12) |
Clave InChI |
ICHLRQPBAQSOSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NP1(=O)OCC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)










![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
